3-Ethylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of benzene, where a sulfonyl chloride group is attached to the benzene ring at the 1-position, and an ethyl group is attached at the 3-position. This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis and industrial chemistry.
Mechanism of Action
Target of Action
The primary target of 3-Ethylbenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound acts as an electrophile, interacting with the pi electrons of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile (this compound), forming a sigma-bond and generating a positively charged intermediate, known as the arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen atom on the arenium ion, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
It’s known that the compound can participate in electrophilic substitution reactions, which are crucial in the synthesis of various benzene derivatives .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This process allows for the synthesis of various benzene derivatives, which can have numerous applications in fields like pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base is crucial for the second step of the reaction . Additionally, the reaction is typically carried out under controlled temperature conditions .
: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution : this compound | 34586-44-2 - MilliporeSigma
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 3-ethylbenzene followed by chlorination. The typical synthetic route involves:
Sulfonation: 3-Ethylbenzene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group, forming 3-ethylbenzenesulfonic acid.
Chlorination: The sulfonic acid is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace the hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to 3-ethylbenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can occur under specific conditions, leading to the formation of sulfonic acids or sulfonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), primary and secondary amines, and alcohols are used. The reactions typically occur at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents, often used in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate salts depending on the nucleophile.
Reduction: Yields 3-ethylbenzenesulfonamide.
Oxidation: Forms 3-ethylbenzenesulfonic acid or its derivatives.
Scientific Research Applications
3-Ethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Research: Used to modify biomolecules, such as proteins and peptides, through sulfonation reactions, aiding in the study of protein function and interactions.
Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industrial Chemistry: Acts as a reagent in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
3-Ethylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzene-1-sulfonyl chloride: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride): Contains a methyl group instead of an ethyl group, commonly used in organic synthesis for similar purposes.
2-Ethylbenzene-1-sulfonyl chloride: The ethyl group is positioned differently, which can affect the compound’s reactivity and steric properties.
Uniqueness: The presence of the ethyl group at the 3-position in this compound provides unique steric and electronic properties, influencing its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
3-ethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVGANIZOCUFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34586-44-2 |
Source
|
Record name | 3-ethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.